molecular formula C11H7F2NO2 B2563292 2-(Difluoromethyl)quinoline-3-carboxylic acid CAS No. 2167417-22-1

2-(Difluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B2563292
CAS No.: 2167417-22-1
M. Wt: 223.179
InChI Key: GYLJULVLHAULFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Difluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H7F2NO2 . It has a molecular weight of 223.18 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H7F2NO2/c12-10(13)9-7(11(15)16)5-6-3-1-2-4-8(6)14-9/h1-5,10H,(H,15,16) . This indicates the presence of a quinoline ring with a difluoromethyl group at the 2-position and a carboxylic acid group at the 3-position .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Agrochemical Research Applications

Researchers have developed an easy and scalable synthetic access to quinoline derivatives substituted by fluorinated groups, including 2,4-bis(fluoroalkyl)quinoline-3-carboxylates. These derivatives serve as pivotal intermediates for post-functionalization reactions, introducing chemical diversity at the C3-position. This synthetic versatility positions these compounds as promising platforms in the development of agrochemical ingredients, highlighting their potential in creating novel agrochemicals with enhanced properties (Aribi et al., 2018).

Organic Synthesis and Functionalization

The selective metalation and subsequent functionalization of trifluoromethyl-substituted quinolines have been explored, showcasing the ability to introduce various functional groups at specific positions on the quinoline nucleus. This methodological advancement facilitates the synthesis of quinoline derivatives with designed functionalization patterns, which are crucial for further chemical transformations and the synthesis of complex molecules (Schlosser & Marull, 2003).

Materials Science and Luminescence

Quinoline-2-carboxylic acid derivatives have been identified as key structural motifs in the development of biologically active molecules and useful ligands in metal-catalyzed reactions. Their synthesis, involving novel one-pot protocols, provides access to a variety of functionalized quinoline derivatives. These compounds have been explored for their luminescence properties, suggesting applications in the design of biological labels and optical materials (Gabrielli et al., 2016).

Potential Medical Applications

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Some compounds exhibited significant anticancer activity, surpassing standard drugs like doxorubicin in specific assays. These findings highlight the therapeutic potential of quinoline-3-carboxylic acid derivatives as novel anticancer agents, with further studies needed to fully understand their mechanisms of action and optimize their efficacy (Bhatt, Agrawal, & Patel, 2015).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2-(difluoromethyl)quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c12-10(13)9-7(11(15)16)5-6-3-1-2-4-8(6)14-9/h1-5,10H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLJULVLHAULFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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